molecular formula C19H23N3O3 B2747109 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 849458-65-7

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2747109
CAS No.: 849458-65-7
M. Wt: 341.411
InChI Key: CCLZDKDIDRROEP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole group (2,3-dihydro-1H-indol-1-yl), a ketone group (2-oxoethyl), a diazaspiro[4.5]decane group, and a dione group (2,4-dione). Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Dione refers to a type of compound with two ketone groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the ketone group, and the formation of the diazaspiro[4.5]decane ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole group would contribute to the aromaticity of the molecule, while the ketone group would introduce polarity. The diazaspiro[4.5]decane group would add complexity to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole group might undergo electrophilic substitution reactions, while the ketone group could be involved in nucleophilic addition reactions. The diazaspiro[4.5]decane group might undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ketone group might increase its solubility in polar solvents. The aromatic indole group might contribute to its UV/Vis absorption properties .

Scientific Research Applications

Structural Analysis and Chemical Properties

The title compound is characterized by its unique structure comprising two connected rings: a piperazine-2,5-dione ring and a five-membered ring. It exhibits a slight boat conformation for the piperazine-2,5-dione (DKP) ring, with the bonded methyl group in an equatorial position. The five-membered ring adopts an envelope conformation. This structural arrangement facilitates intermolecular N—H⋯O hydrogen bonds, linking molecules into chains in the crystal structure, indicative of its potential for forming stable molecular assemblies (Rohlíček et al., 2010).

Potential Pharmacological Interest

The compound's structure is related to a class of molecules that have been synthesized and tested for muscarinic receptor binding affinity. These studies have led to the identification of compounds with selective agonist properties, highlighting the relevance of the spirocyclic structure to the design of molecules with potential pharmacological applications (Ishihara et al., 1992). Furthermore, the incorporation of halogenated benzoyl groups into cyclohexane-5-spirohydantoin derivatives has been explored to understand the influence of such modifications on molecular interactions and packing preferences, offering insights into how structural changes can affect biological activity (Lazić et al., 2022).

Supramolecular Chemistry and Material Science Applications

Research has also extended into the supramolecular outcomes of modifying spirohydantoin derivatives, such as the introduction of fluorination to assess the cooperative effects of intermolecular interactions. These studies are fundamental in the field of crystal engineering, where the goal is to design materials with specific physical properties through controlled molecular assembly and interaction (Simić et al., 2021).

Synthesis and Chemical Reactivity

The compound's framework serves as a basis for synthesizing a variety of spirocyclic structures, demonstrating enhanced reactivity in specific chemical reactions. For instance, the use of cyclic anhydrides formed from dicarboxylic acids in the Castagnoli-Cushman reaction with imines showcases the compound's role in facilitating broad substrate scope and enhanced reactivity, illustrating its utility in organic synthesis (Rashevskii et al., 2020).

Future Directions

Indole-containing compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, this compound and its derivatives could be of interest for future research in medicinal chemistry .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-6-9-19(10-7-13)17(24)22(18(25)20-19)12-16(23)21-11-8-14-4-2-3-5-15(14)21/h2-5,13H,6-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLZDKDIDRROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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